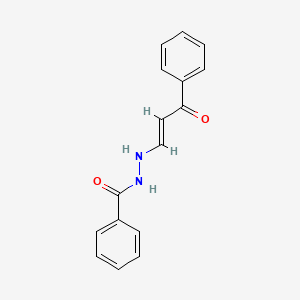![molecular formula C14H10N2O3 B5049191 2-amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5049191.png)
2-amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a compound with the molecular formula C20H14N2O4 . It is a derivative of pyrano[3,2-c]chromene, a class of compounds that have attracted attention due to their pharmacological activity .
Synthesis Analysis
The synthesis of 2-amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile and similar compounds often involves a multicomponent Knoevenagel–Michael reaction . In one method, sodium fluoride (NaF) was used as a catalyst under microwave irradiation conditions . The reactions were completed within 15–25 minutes with yields exceeding 85% .Molecular Structure Analysis
The molecular structure of this compound has been studied . The compound crystallizes in the triclinic space group P1 with one pyrano[3,2-c]-chromene molecule and one acetic acid molecule in the asymmetric unit . The dihedral angle between the planes of the C1–C12/O2/O3 fused ring and the pendant C14–C19 ring is 89.00 (6) degrees .Chemical Reactions Analysis
The chemical reactions involving this compound are typically multicomponent reactions, such as the Knoevenagel–Michael reaction . These reactions are often catalyzed by substances like sodium fluoride and are completed under microwave irradiation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.346 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Photophysical Properties
The compound has been studied for its photophysical properties . Detailed photophysical characterizations were performed with different substituents, which enabled getting into the details of structural modulation to understand and tune photophysical properties in this biologically important class of dyes .
Fluorescent Dyes
The compound has been used in the production of highly effective fluorescent dyes . These dyes have applications in synthetic fibers, daylight fluorescent pigments, and electroluminescent devices .
DNA-Targeted Probes
The compound has been employed as potential DNA-targeted probes . These probes have very good binding constants but were non-fluorescent in nature .
Pharmacological Activity
Pyrano[3,2-c]chromene derivatives, which include this compound, have been studied for their pharmacological activity . They have been found to have potential pharmacological properties .
Heavy Metal Chemisensing
The compound has been used in heavy metal chemisensing . This involves the detection and measurement of heavy metals.
Semiconductivity
The compound has been studied for its semiconductivity . This property is important in the field of electronics and materials science.
Future Directions
The future directions for the study of this compound could include further exploration of its synthesis methods, investigation of its biological activities, and potential applications in medicinal chemistry. Given the interesting pharmacological activities of related compounds , there may be potential for this compound in drug discovery and development.
Mechanism of Action
Target of Action
It is known that polysubstituted 2-amino-4h-pyran-3-carbonitrile derivatives, which this compound is a part of, have a wide range of interesting biological activities .
Mode of Action
The compound’s interaction with its targets would likely result in changes at the molecular level, influencing cellular processes and potentially leading to various pharmacological effects .
Biochemical Pathways
Given the broad biological activity of similar compounds, it is likely that multiple pathways could be influenced .
Result of Action
Similar compounds have been noted for their potential pharmacological properties .
properties
IUPAC Name |
2-amino-4-methyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-7-9(6-15)13(16)19-12-8-4-2-3-5-10(8)18-14(17)11(7)12/h2-5,7H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISMJRIIQSDFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5049111.png)

![ethyl 4-[(5-nitro-2-pyridinyl)amino]benzoate](/img/structure/B5049118.png)
![1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5049122.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide](/img/structure/B5049134.png)

![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5049148.png)
![6-(4-chlorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5049159.png)


![2-(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5049169.png)
![1-{2-methyl-1-[(4-methylphenyl)amino]propyl}-2,5-pyrrolidinedione](/img/structure/B5049182.png)
![3-(ethylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5049185.png)
![2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5049198.png)